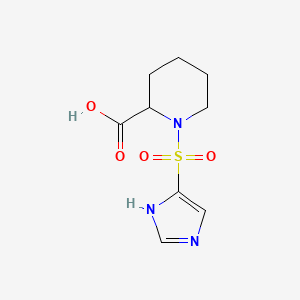

1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid

Beschreibung

1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at position 1 with a sulfonyl-linked 1H-imidazol-4-yl group and at position 2 with a carboxylic acid moiety.

Eigenschaften

Molekularformel |

C9H13N3O4S |

|---|---|

Molekulargewicht |

259.28 g/mol |

IUPAC-Name |

1-(1H-imidazol-5-ylsulfonyl)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C9H13N3O4S/c13-9(14)7-3-1-2-4-12(7)17(15,16)8-5-10-6-11-8/h5-7H,1-4H2,(H,10,11)(H,13,14) |

InChI-Schlüssel |

YUFHCGMVERSCQU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CN=CN2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylicacid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Both the imidazole and piperidine rings can undergo substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid has been investigated for its potential in treating various diseases. Its unique structure allows it to modulate multiple biochemical pathways, making it a candidate for further pharmacological exploration. Notable areas of research include:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. For instance, research on A549 lung cancer cells and MCF-7 breast cancer cells revealed significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively . This suggests its potential as a lead compound for developing new anticancer agents.

- Anti-inflammatory Effects : The structure of the compound suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Some derivatives of compounds similar to 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid have shown efficacy against various bacterial strains, indicating potential applications in treating infections .

Materials Science Applications

The compound is also being explored in materials science due to its structural diversity. It can serve as a building block for synthesizing more complex molecules with specific properties. Applications include:

- Synthesis of Advanced Materials : The unique chemical properties allow it to be used in creating materials with tailored functionalities for industrial applications.

Research Tool

As a research tool, 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid is utilized in various experimental setups:

- Binding Studies : Interaction studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding affinities with biological targets. Understanding these interactions is crucial for optimizing the compound for therapeutic use.

Wirkmechanismus

The mechanism of action of 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylicacid involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the piperidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound’s core structure shares similarities with several pharmacologically and industrially relevant molecules. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Differences and Implications

Substituent Effects on Bioactivity

- Imidazole vs. Tetrahydroquinoline (Argatroban): The tetrahydroquinoline group in argatroban enhances binding to thrombin’s hydrophobic pockets, critical for anticoagulant activity. In contrast, the target compound’s imidazole may favor interactions with metal ions or polar residues .

- Aromatic vs. Heterocyclic Sulfonyl Groups : The 3-nitrophenyl sulfonyl group in 1-[(3-nitrophenyl)sulfonyl]piperidine-2-carboxylic acid introduces strong electron-withdrawing effects, altering reactivity in synthetic pathways versus the target’s imidazole-based sulfonyl group .

Positional Isomerism

- The carboxylic acid’s position on the piperidine ring (2 vs. 4) significantly impacts molecular conformation. For example, piperidine-2-carboxylic acid derivatives (target compound, argatroban) adopt distinct spatial arrangements compared to piperidine-4-carboxylic acid analogs, affecting target binding .

Biologische Aktivität

1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid is a complex organic compound notable for its dual structural components: an imidazole ring and a piperidine moiety. This unique combination endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C9H13N3O4S, with a molecular weight of 259.28 g/mol .

Structural Features

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, contributes to the compound's ability to act as a ligand for metal ions. The piperidine ring, a six-membered heterocycle with one nitrogen atom, enhances its interaction capabilities with various biological receptors. This structural diversity allows the compound to influence multiple biochemical pathways.

The biological activity of 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets. The imidazole moiety can bind to metal ions, while the piperidine part may engage with various receptors in biological systems. These interactions can modulate signaling pathways, potentially leading to therapeutic effects in various diseases.

Biological Activity and Applications

Research indicates that this compound has potential therapeutic applications, particularly in areas where modulation of biochemical pathways is beneficial. Notable activities include:

- Antibacterial Activity : Preliminary studies suggest that compounds similar to 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, showing promising results that could lead to new therapeutic agents for conditions such as Alzheimer's disease and gastric ulcers .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| 1-((1H-Imidazol-4-yl)sulfonyl)piperidine-2-carboxylic acid | AChE Inhibition | TBD |

| 5-{1-[(4-chlorophenyl)sulfonyl]-3-methyl-1H-pyrazol} | Antibacterial | 2.14 - 6.28 |

| Piperidine Derivative X | Urease Inhibition | 1.21 - 6.28 |

Case Studies

In a study focused on synthesizing piperidine derivatives, several compounds were evaluated for their pharmacological potential. The results indicated that the introduction of sulfonamide functionalities significantly enhanced antibacterial and enzyme inhibitory activities compared to simpler piperidine structures .

Additionally, docking studies have been employed to elucidate the binding interactions of these compounds with various biological targets, revealing insights into their mechanisms of action and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.